6-Methoxy-2,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-amino-4-methoxyacetophenone with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6-Methoxy-2,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a scaffold for developing new drugs, particularly as inhibitors of enzymes such as cyclin-dependent kinases (CDKs) and other protein kinases.
Materials Science: It is used in the development of fluorescent probes and sensors due to its photophysical properties.
Biological Research: The compound is employed in studies related to cell signaling and apoptosis, providing insights into cellular mechanisms.
Mechanism of Action
The mechanism of action of 6-Methoxy-2,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins and thereby inhibiting cell cycle progression. This action can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolopyrimidine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its inhibitory activity against CDKs and other kinases.
Uniqueness
6-Methoxy-2,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is unique due to its specific substitution pattern, which imparts distinct photophysical properties and biological activities. Its methoxy and dimethyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H11N3O2 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
6-methoxy-2,7-dimethyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C9H11N3O2/c1-5-4-7-10-9(13)8(14-3)6(2)12(7)11-5/h4H,1-3H3,(H,10,13) |
InChI Key |
YZYFTJKGQKFZFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C(C(=O)NC2=C1)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.